![molecular formula C17H14Cl2N2 B14601770 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole CAS No. 61022-34-2](/img/structure/B14601770.png)
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of two chlorophenyl groups attached to an ethyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate 2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl chloride, which is then reacted with imidazole under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of ergosterol in fungal cells, disrupting their cell membrane integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-benzimidazole
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-pyrazole
- 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-triazole
Uniqueness
1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
61022-34-2 |
|---|---|
Molecular Formula |
C17H14Cl2N2 |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2/c18-14-7-5-13(6-8-14)16(11-21-10-9-20-12-21)15-3-1-2-4-17(15)19/h1-10,12,16H,11H2 |
InChI Key |
WOFFNNPTUNNHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


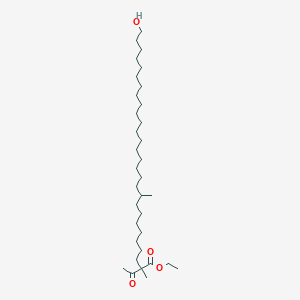
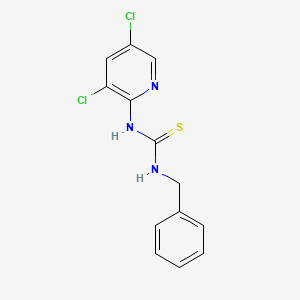
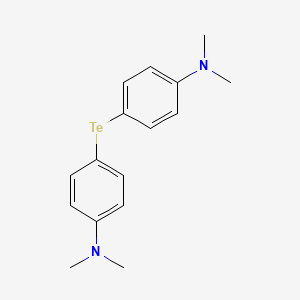
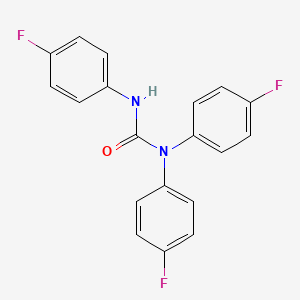
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
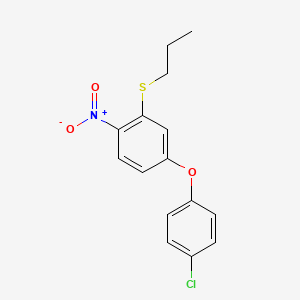
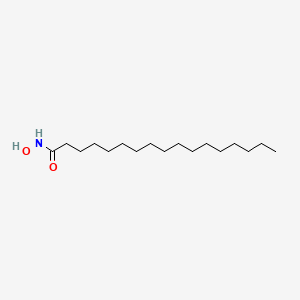
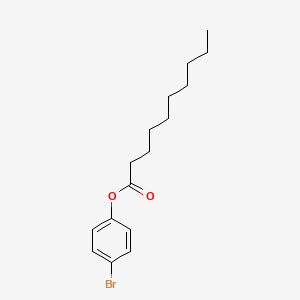

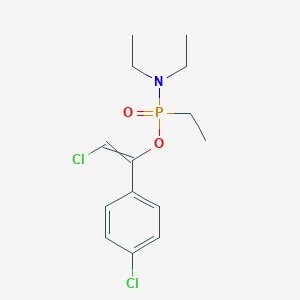
![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
